2-[(2,4-dinitrophenyl)sulfanyl]-5-methyl-1H-benzimidazole
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Overview
Description
2,4-DINITROPHENYL (5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE is a complex organic compound that combines the structural features of dinitrophenyl and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DINITROPHENYL (5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting ortho-phenylenediamine with an appropriate aldehyde under acidic conditions.
Sulfur Introduction: The sulfide linkage is introduced by reacting the benzimidazole derivative with a suitable thiol or disulfide compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,4-DINITROPHENYL (5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE undergoes several types of chemical reactions:
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted benzimidazole derivatives
Scientific Research Applications
2,4-DINITROPHENYL (5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2,4-DINITROPHENYL (5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE involves its interaction with biological macromolecules:
DNA Interaction: The compound can intercalate into DNA, disrupting its structure and function.
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Signal Transduction Pathways: The compound may affect various cellular signaling pathways, leading to altered cell behavior.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in detecting carbonyl compounds.
5-Methyl-1H-benzimidazole: A simpler benzimidazole derivative with various biological activities.
Uniqueness
2,4-DINITROPHENYL (5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its dual functional groups allow it to participate in diverse chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C14H10N4O4S |
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Molecular Weight |
330.32 g/mol |
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C14H10N4O4S/c1-8-2-4-10-11(6-8)16-14(15-10)23-13-5-3-9(17(19)20)7-12(13)18(21)22/h2-7H,1H3,(H,15,16) |
InChI Key |
GUBIZLVSROLCAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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